molecular formula C17H15NO3S B3012353 N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide CAS No. 955812-00-7

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide

Cat. No. B3012353
CAS RN: 955812-00-7
M. Wt: 313.37
InChI Key: YFJAMRCAGMJGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and subsequent coupling with various amines, followed by oxidation processes . Another synthesis method includes the acylation reaction of trifluoroacetic anhydride with amino-tetrahydrobenzo[b]thiophene derivatives, which is advantageous due to its short reaction time, high yield, and environmentally benign procedures . These methods could potentially be adapted for the synthesis of "N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction analysis has been used to confirm the structure of related compounds, revealing that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . The crystal structure of another related compound is stabilized by various hydrogen bonds and π-π interactions . These findings suggest that "this compound" may also exhibit a planar thiophene ring and could form similar intermolecular interactions.

Chemical Reactions Analysis

The anion binding properties of related compounds have been studied, showing enhanced anion binding affinity due to the presence of an intramolecular hydrogen bond in the N-benzamide moiety . Intramolecular aromatic substitution reactions have also been observed in substituted N,N-dimethylthiobenzamide ions, which undergo loss of a hydrogen atom or substituent through a mechanism involving a cyclic intermediate . These studies indicate that "this compound" might also participate in similar chemical reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and MS, as well as elemental analysis . The compounds exhibit different modes of supramolecular aggregation, influenced by the presence of substituents on the benzamide ring . These analyses provide a foundation for predicting the properties of "this compound," which may also show distinct supramolecular behavior and spectroscopic characteristics.

Scientific Research Applications

Histone Deacetylase Inhibitors

N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide derivatives have been investigated for their potential as histone deacetylase inhibitors. These compounds, including N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, show promise in inhibiting histone deacetylases, with applications in cancer therapy. For instance, the thiophene substituted derivative exhibited significant antiproliferative activity against human cancer cell lines, indicating its potential as a therapeutic agent for human breast cancer (Jinhong Feng et al., 2011).

Sigma-2 Receptor Probes

The compound and its analogs have been explored as sigma-2 receptor probes, offering insights into the binding affinity and function of sigma-2 receptors. This research has implications for understanding receptor function in various neurological and psychiatric conditions (Jinbin Xu et al., 2005).

Corrosion Inhibition

Methoxy-substituted phenylthienylbenzamidines, related to this compound, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrate significant inhibition efficiency, making them valuable in the field of corrosion protection (A. Fouda et al., 2020).

Photocyclization Studies

Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, closely related to this compound, highlights their thermally irreversible and fatigue-resistant photochromic properties. These studies contribute to the development of materials with potential applications in optical data storage and photo-switchable devices (K. Uchida et al., 1990).

Supramolecular Aggregation

The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides provides insights into their molecular conformations and modes of supramolecular aggregation. This research is significant for understanding the structural basis of molecular interactions and designing novel materials with tailored properties (B. K. Sagar et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide, also known as Edonerpic, exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of this compound were also observed in a mutant tau-induced Alzheimer’s disease model . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .

Biochemical Pathways

The compound affects the biochemical pathway involving the Amyloid-beta protein . By preventing the neurodegeneration induced by this protein, it can potentially alter the progression of Alzheimer’s disease .

Pharmacokinetics

It is known that the compound has neuroprotective properties, suggesting that it can cross the blood-brain barrier .

Result of Action

The primary result of the action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the prevention of neurodegeneration induced by Amyloid-beta protein . This can potentially slow down the progression of Alzheimer’s disease .

Action Environment

The action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is influenced by the environment within the brain, particularly the presence of Amyloid-beta protein

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-13-4-5-15(21-2)14(10-13)17(19)18-12-3-6-16-11(9-12)7-8-22-16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJAMRCAGMJGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.